![molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0](/img/structure/B2608816.png)

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

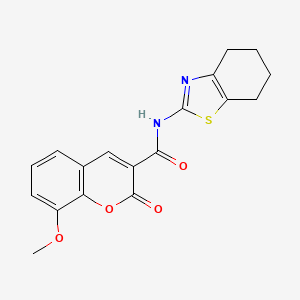

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a chemical compound with the CAS Number: 1523050-67-0 . It has a molecular weight of 196.25 and its IUPAC name is 10-oxobicyclo[4.3.1]decane-8-carboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Structural and Mechanistic Insights

The study of structurally related compounds provides significant insights into the understanding of chemical behaviors and interactions in scientific research. For instance, the analysis of 1,10-decanedioic acid-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]decane system reveals critical information about the acid-carboxylate controversy in urotropine-alkanedioic acid systems, demonstrating the acid character of chain end-groups and suggesting a possible order parameter for the lock-in transition (Gardon et al., 2001). Similarly, the synthesis of nonisocyanate-based poly(ester urethanes) from renewable materials, including a study on poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid), highlights an environment-friendly route to synthesize polymers with tunable properties, indicating the diverse applications of complex organic compounds in material science (Wang et al., 2016).

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis pathways of complex organic molecules is crucial for advancing chemical research. The superacid-assisted chemistry of tetramethylhexathiaadamantane, leading to the formation of a sulfur-stabilized carbodication and its trapping to form new compounds, exemplifies the intricate reactions possible with structured organic molecules and their potential in creating novel chemical entities (Miller et al., 1999). Additionally, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid offers insight into reaction mechanisms and the influence of base in chemical transformations, showcasing the complexity of organic synthesis (Hasegawa et al., 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

10-oxobicyclo[4.3.1]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJIOCUMCVSAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CC(C1)C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)

![(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2608744.png)

![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)